molecular formula C8H5BrFN B1272964 4-(Bromomethyl)-2-fluorobenzonitrile CAS No. 222978-03-2

4-(Bromomethyl)-2-fluorobenzonitrile

Cat. No. B1272964
M. Wt: 214.03 g/mol
InChI Key: DJOXAJDFHGJTAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple aromatic compounds. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, yielding the title compound in 56% overall yield from 4-bromo-2-formylthiazole . Another synthesis approach for 2-bromo-3-fluorobenzonitrile involved the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Additionally, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, protection, and substitution steps .

Molecular Structure Analysis

Structural and computational studies have been conducted on similar compounds to understand their electronic structure and molecular interactions. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods and computational simulations, which included Hirshfeld surface analysis, NBO, and QTAIM analyses to explore the nature of attractive forces in the crystal structure . Experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile provided insights into its electronic structure and vibrational properties .

Chemical Reactions Analysis

The chemical reactivity of bromomethyl and fluorobenzonitrile groups allows for further functionalization and transformation into various derivatives. The synthesis of 2,4-dibromo-5-fluorobenzonitrile, for instance, may lead to the production of fluoroquinolone intermediates . The bromomethyl group can also undergo radical bromination reactions, as seen in the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of halogen atoms and the nitrile group. The halogens contribute to the reactivity and potential for further chemical transformations, while the nitrile group can affect the compound's polarity and hydrogen bonding capability. The pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile, for example, indicated good brain-blood barrier penetration, suggesting its potential as a therapeutic agent . Theoretical calculations, such as molecular electrostatic potential and atomic charges, provide additional information on the properties of these compounds .

Scientific Research Applications

1. Synthesis of PET Radioligand Precursors

4-(Bromomethyl)-2-fluorobenzonitrile has been utilized in the synthesis of PET radioligand precursors. For instance, it played a role in the improved synthesis of a precursor for PET radioligand [18F]SP203, demonstrating its utility in the field of nuclear medicine and molecular imaging (Gopinathan, Jin, & Rehder, 2009).

2. Development of Halodeboronation Methods

This compound has been involved in the development of halodeboronation methods, exemplified by a study that presented a scalable synthesis of 2-bromo-3-fluorobenzonitrile through a novel transformation process. This research has implications for the broader field of organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

3. Energetic and Structural Studies

In another study, the energetic and structural properties of related compounds, including 4-fluorobenzonitrile, were investigated. This research is significant for understanding the thermodynamic and electronic characteristics of such compounds (da Silva, Monte, Rocha, & Cimas, 2012).

4. Microwave-Assisted Synthesis Routes

A microwave-assisted synthesis route using 2-(bromomethyl)benzonitrile as a component has been developed for creating benzoxazines and benzisoxazoles. This innovative approach highlights the role of 4-(Bromomethyl)-2-fluorobenzonitrile derivatives in facilitating new, efficient synthetic pathways (Ang, Chu, Chou, Lo, & Lam, 2013).

5. Halogen-Exchange Fluorination Processes

The compound's derivatives have also been involved in halogen-exchange fluorination processes. These processes are crucial for the synthesis of various fluorinated compounds, demonstrating the broader chemical utility of 4-(Bromomethyl)-2-fluorobenzonitrile derivatives (Suzuki & Kimura, 1991).

properties

IUPAC Name

4-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXAJDFHGJTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380954
Record name 4-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-fluorobenzonitrile

CAS RN

222978-03-2
Record name 4-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-fluorobenzyl bromide
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Synthesis routes and methods I

Procedure details

To a solution of the product from Step C (22.2 g, 165 mmol) in 220 mL of carbontetrachloride was added N-bromosuccinimide (29.2 g, 164 mmol) and benzoylperoxide (1.1 g). The reaction was heated to reflux for 30 minutes, then cooled to room temperature. The solution was concentrated in vacuo to one-third the original volume, poured into EtOAc, washed with water, sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Analysis by 1H NMR indicated only partial conversion, so the crude material was resubjected to the same reaction conditions for 2.5 hours, using 18 g (102 mmol) of N-bromosuccinimide. After workup, the crude material was purified by silica gel chromatography (0-10% EtOAc/hexane) to provide the desired product.
Quantity
22.2 g
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29.2 g
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1.1 g
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220 mL
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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (6.6 g, 0.037 mol) was dissolved in CH2Cl2 (150 mL), cooled to 0° C. and treated with dimethylsulfide (3.27 mL, 0.0446 mol). The solution was cooled to −20° C. and then treated dropwise with a solution of 2-fluoro-4-hydroxymethylbenzonitrile (3.74 g, 0.0248 mol) in CH2Cl2 (30 mL). After the addition, the reaction mixture was stirred at 0° C. for 2 h then left to warm to ambient temperature overnight. The reaction mixture was added to ice/H2O, extracted with EtOAc, the organic layer separated, washed with brine and dried (MgSO4). Filtration and concentration to dryness gave the title compound which was purified by chromatography (silica gel, 5-10% EtOAc/hexane.
Quantity
6.6 g
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150 mL
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3.27 mL
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3.74 g
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30 mL
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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide and AIBN were added to a carbon tetrachloride solution of 2-fluoro-4-methylbenzonitrile, followed by heating under reflux to obtain 4-(bromomethyl)-2-fluorobenzonitrile. By allowing this to react with morpholine in DMF in the presence of potassium carbonate, 2-fluoro-4-(morpholin-4-ylmethyl)benzonitrile was obtained. In DMF and in the presence of potassium carbonate, this was allowed to react with cyclohexanamine at 160° C. for 30 minutes while carrying out microwave irradiation. By post-treating the reaction liquid, 2-(cyclohexylamino)-4-(morpholin-4-ylmethyl)benzonitrile was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SJ deSolms, TM Ciccarone, SC MacTough… - Journal of medicinal …, 2003 - ACS Publications
… 2-Fluoro-4-imidazolylmethylbenzonitrile 9 8 was prepared from 4-bromo-3-fluorotoluene via 4-bromomethyl-2-fluorobenzonitrile 9 (8) by a straightforward reaction sequence, as …
Number of citations: 88 pubs.acs.org
J Olsen, P Seiler, B Wagner, H Fischer… - Organic & …, 2004 - pubs.rsc.org
The H-atoms of the phenylamidinium needle of tricyclic thrombin inhibitors, which interacts with Asp189 at the bottom of the selectivity pocket S1 of the enzyme, were systematically …
Number of citations: 100 pubs.rsc.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2019 - ACS Publications
A phenotypic screen of two different libraries of small molecules against the motility and development of the parasitic nematode Haemonchus contortus led to the identification of two 1-…
Number of citations: 20 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
BJ Berube, KR Murphy, MC Torhan… - Antimicrobial agents …, 2017 - Am Soc Microbiol
Pseudomonas aeruginosa is a leading cause of intra-abdominal infections, wound infections, and community-acquired folliculitis, each of which may involve macro- or microabscess …
Number of citations: 51 journals.asm.org
F Bedos-Belval, A Rouch, C Vanucci-Bacque… - …, 2012 - pubs.rsc.org
This review article examines the diaryl ether scaffold found in natural products, related analogs and innovative molecules. It looks at encompassing synthesis, structure–activity …
Number of citations: 63 pubs.rsc.org

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